Thiophene-2-sulfonamide Core Confers 70-fold Selectivity for ETA over ETB Receptor vs. Phenylsulfonamide Controls
In a series of endothelin receptor antagonists, replacement of a phenylsulfonamide with a thiophene-2-sulfonamide warhead markedly improved ETA subtype selectivity. The most potent thiophene-2-sulfonamide analog exhibited an IC50 of 43 nM at ETA versus 3,000 nM at ETB, representing a ~70-fold selectivity window. In contrast, the corresponding phenylsulfonamide comparator displayed only a 5- to 10-fold selectivity margin [1]. Although the exact compound 5-ethyl-N-(4-(4-methoxypiperidin-1-yl)phenyl)thiophene-2-sulfonamide was not the specific exemplar in that study, the 5-ethylthiophene-2-sulfonamide substructure is explicitly claimed and exemplified in subsequent patent filings focused on kidney disease indications, suggesting that the 5-ethyl substitution further enhances ETA binding affinity or metabolic stability relative to the unsubstituted thiophene lead [2].
| Evidence Dimension | ETA/ETB receptor selectivity |
|---|---|
| Target Compound Data | ETA IC50 = 43 nM; ETB IC50 = 3,000 nM (for the closest thiophene-2-sulfonamide exemplar sharing the core scaffold) |
| Comparator Or Baseline | Corresponding phenylsulfonamide analog: ETA/ETB selectivity approximately 5- to 10-fold |
| Quantified Difference | Thiophene-2-sulfonamide core improves ETA/ETB selectivity from ~5–10-fold to ~70-fold |
| Conditions | Radioligand binding assay using recombinant human ETA and ETB receptors |
Why This Matters
For procurement in cardiovascular or renal fibrosis programs, the thiophene-2-sulfonamide scaffold offers substantially improved ETA selectivity over phenylsulfonamide alternatives, reducing potential ETB-mediated vasoconstriction side effects.
- [1] Wu, C.; Kois, A.; Verner, E.; Okun, I.; Stavros, F.; Chan, M. F. Thiophenesulfonamides as endothelin receptor antagonists. Bioorg. Med. Chem. Lett. 1996, 6, 2651-2656. View Source
- [2] COMPOUNDS FOR USE IN THE TREATMENT OF KIDNEY DISEASES. European Patent Application EP-4292591-A1, filed 2022, published 2023. View Source
